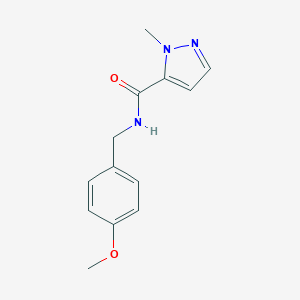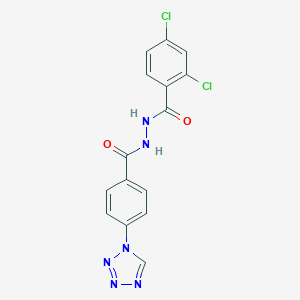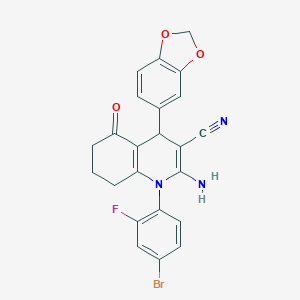![molecular formula C21H18BrNO5 B214326 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214326.png)
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has attracted significant attention in scientific research due to its potential for various applications.
科学的研究の応用
The compound 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential as an anti-bacterial agent due to its ability to inhibit the growth of bacteria.
作用機序
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, this compound has been shown to reduce the production of inflammatory mediators in the body, leading to the reduction of inflammation. This compound has also been shown to inhibit the growth of bacteria, leading to its potential as an anti-bacterial agent.
実験室実験の利点と制限
The advantages of using 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, there are limitations to its use in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability. Additionally, the compound may have toxicity concerns, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One future direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Further studies are also needed to determine the optimal dosage and administration of this compound for its various applications. Finally, more research is needed to explore the potential of this compound for other applications, such as in the treatment of neurological disorders.
合成法
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. Initially, 5-bromo-3-ethyl-1H-indole-2,3-dione is reacted with ethyl 4-bromoacetoacetate in the presence of potassium carbonate to yield 5-bromo-3-ethyl-1-(4-oxobut-2-en-1-yl)-1H-indole-2,3-dione. The next step involves the reaction of this intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium ethoxide to yield the final product.
特性
製品名 |
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C21H18BrNO5 |
分子量 |
444.3 g/mol |
IUPAC名 |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-bromo-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H18BrNO5/c1-2-23-17-7-5-14(22)10-16(17)21(26,20(23)25)11-15(24)6-3-13-4-8-18-19(9-13)28-12-27-18/h3-10,26H,2,11-12H2,1H3/b6-3+ |
InChIキー |
CANRHKOBTYKTKM-ZZXKWVIFSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
正規SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)



![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)


![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

